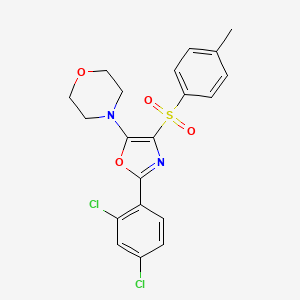
4-(2-(2,4-Dichlorophenyl)-4-tosyloxazol-5-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(2-(2,4-Dichlorophenyl)-4-tosyloxazol-5-yl)morpholine” is a chemical compound with the molecular formula C10H11Cl2NO3S and a molecular weight of 296.17 . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom . The morpholine ring is attached to a 2,4-dichlorophenyl group and a tosyloxazol group .Physical And Chemical Properties Analysis
The compound “this compound” has a predicted boiling point of 429.5°C and a predicted density of 1.482 g/cm3 . It is stored at 2-8°C .Scientific Research Applications
Synthesis and Characterization
4-(2-(2,4-Dichlorophenyl)-4-tosyloxazol-5-yl)morpholine and its derivatives have been explored in various scientific research applications, focusing on their synthesis, structural characterization, and potential biological activities. These compounds are synthesized through different chemical reactions, including refluxing, condensation, and nucleophilic substitution, and are characterized using techniques such as NMR, IR, Mass spectral studies, and single crystal X-ray diffraction. The structural analysis reveals specific lattice parameters and residual factors indicating their crystal systems and stability (Mamatha S.V et al., 2019).
Biological Activities
The synthesized derivatives have been tested for various biological activities, including antibacterial, antioxidant, anti-TB, and anti-diabetic properties. Notably, some compounds have shown remarkable anti-TB activity with low minimum inhibitory concentrations (MIC) and superior anti-microbial activity, indicating their potential as therapeutic agents (Mamatha S.V et al., 2019).
Antimicrobial and Molluscicidal Effects
Research into the antimicrobial and molluscicidal effects of compounds related to this compound has demonstrated their effectiveness against various microbial strains and pests. These findings support the potential use of these compounds in developing new antimicrobial agents and pesticides, highlighting their versatility and utility in scientific research (Duan et al., 2014).
Molecular Docking Studies
Molecular docking studies of these compounds against specific proteins, such as InhA protein in the case of anti-TB activity, provide insights into their mechanism of action at the molecular level. These studies help in understanding how these compounds interact with biological targets, contributing to their biological activities and potential therapeutic applications (Mamatha S.V et al., 2019).
Safety and Hazards
The safety data sheet for “4-(2-(2,4-Dichlorophenyl)-4-tosyloxazol-5-yl)morpholine” suggests that it may be harmful if inhaled or if it comes into contact with the skin or eyes . In case of exposure, it is recommended to move the victim into fresh air, wash off the compound with soap and plenty of water, and seek medical attention . The compound should be stored properly and disposed of in an approved waste disposal plant .
properties
IUPAC Name |
4-[2-(2,4-dichlorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O4S/c1-13-2-5-15(6-3-13)29(25,26)19-20(24-8-10-27-11-9-24)28-18(23-19)16-7-4-14(21)12-17(16)22/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXSYRZBHYRJRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=C(C=C(C=C3)Cl)Cl)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

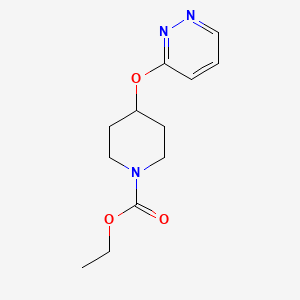

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide](/img/structure/B2869500.png)
![7-Methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2869501.png)
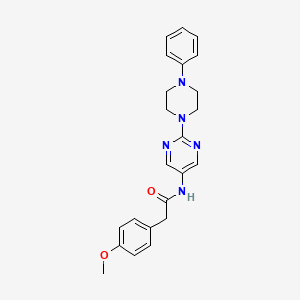
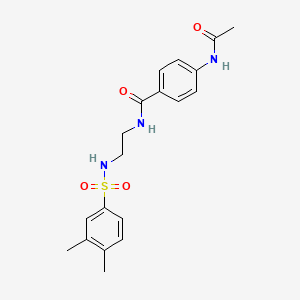

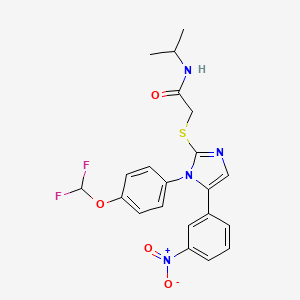

![2-Chloro-N-(2-methylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2869508.png)
![2-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B2869511.png)
![4-[[2-[[2-(3,5-Dimethoxyphenyl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2869512.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/no-structure.png)